molecular formula C21H22ClNO4 B180241 Dimethomorph CAS No. 113210-98-3

Dimethomorph

Cat. No.: B180241
CAS No.: 113210-98-3
M. Wt: 387.9 g/mol
InChI Key: QNBTYORWCCMPQP-JXAWBTAJSA-N
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Mechanism of Action

Target of Action

Dimethomorph, also known as (Z)-Dimethomorph or Z-Dimethomorph, is a systemic morpholine fungicide . Its primary target is the sterol (ergosterol) synthesis pathway in fungi . Ergosterol is a critical component of fungal cell membranes, and its inhibition disrupts cell membrane integrity, leading to cell death . Additionally, it has been suggested that this compound may interact with other enzymes relevant for steroidogenic metabolism .

Mode of Action

This compound inhibits the formation of oomycete cell walls . It acts by inhibiting the synthesis of ergosterol, a crucial component of the fungal cell membrane . This inhibition disrupts the integrity of the cell membrane, leading to the decomposition of the sporangium wall and inducing pathogen death .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the ergosterol synthesis pathway . By inhibiting this pathway, this compound disrupts the integrity of the fungal cell membrane, leading to cell death . Additionally, transcriptomics based on RNA sequencing indicated that this compound exposure resulted in significant differential regulation of genes, mainly enriched in the immune regulation and signal transduction pathways .

Pharmacokinetics (ADME Properties)

It is known that this compound is a systemic fungicide, meaning it is absorbed by the plant and transported to all parts of the plant, providing long-lasting protection .

Result of Action

At the molecular level, this compound disrupts the synthesis of ergosterol, leading to the breakdown of the fungal cell membrane and cell death . At the cellular level, it has been shown to have potential immunotoxicity effects on human Jurkat T cells . The results indicated that even at low concentrations, this compound’s toxicity cannot be ignored .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. It is known that this compound is used globally in agricultural production to control various fungal diseases , suggesting that it is effective in a variety of environmental conditions.

Biochemical Analysis

Biochemical Properties

Dimethomorph plays a crucial role in biochemical reactions by inhibiting the synthesis of sterols, which are essential components of fungal cell membranes . This inhibition disrupts the formation of the cell wall, leading to the death of the pathogen. This compound interacts with various enzymes and proteins involved in sterol biosynthesis, such as sterol 14α-demethylase . The nature of these interactions involves binding to the active site of the enzyme, thereby preventing the conversion of lanosterol to ergosterol, a key component of the fungal cell membrane .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by disrupting cell wall synthesis, leading to cell lysis and death in fungal pathogens . In human cells, this compound has been shown to exhibit immunotoxicity, particularly affecting Jurkat T cells . It impacts cell signaling pathways, gene expression, and cellular metabolism by altering the expression of genes involved in immune regulation and signal transduction . The half-effective concentration (EC50) of this compound for Jurkat cells is 126.01 mg/L .

Molecular Mechanism

The molecular mechanism of action of this compound involves the disruption of fungal cell wall formation by inhibiting sterol biosynthesis . This compound binds to sterol 14α-demethylase, preventing the conversion of lanosterol to ergosterol . This inhibition leads to the accumulation of toxic sterol intermediates, which disrupt the integrity of the fungal cell membrane and ultimately cause cell death . Additionally, this compound has been shown to affect gene expression by altering the transcription of genes involved in sterol biosynthesis and immune regulation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time due to its stability and degradation properties. This compound has a half-life of approximately 2.1 to 2.6 days in potato plants and 5.9 to 8.6 days in soil . Over time, this compound degrades into various metabolites, which may have different effects on cellular function . Long-term exposure to this compound in in vitro and in vivo studies has shown that it can lead to changes in cellular metabolism and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound is quantitatively absorbed and excreted primarily via bile and urine . At high doses, absorption decreases, and toxic effects such as embryolethality and death of dams have been observed . The acute reference dose (ARfD) for this compound is based on a no-observed-adverse-effect level (NOAEL) of 60 mg/kg body weight per day .

Metabolic Pathways

This compound is involved in metabolic pathways that include oxidative metabolism mediated by cytochrome P450 enzymes, particularly CYP3A . The metabolism of this compound involves a two-step oxidation process, leading to the formation of various metabolites . These metabolic pathways can affect the levels of metabolites and the overall metabolic flux within the organism .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It is absorbed by plant roots and translocated to aerial parts, providing systemic protection against pathogens . In animal models, this compound is distributed primarily to the liver, kidneys, and fat tissues . The transport and distribution of this compound are influenced by its interactions with transporters and binding proteins .

Subcellular Localization

The subcellular localization of this compound affects its activity and function. In fungal cells, this compound localizes to the endoplasmic reticulum, where it inhibits sterol biosynthesis . In human cells, this compound has been shown to localize to the cytoplasm and nucleus, affecting gene expression and immune regulation . The localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific cellular compartments .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Dimethomorph involves several steps. One common method includes the reaction of dimethylbenzene, E-benzophenone, and sodium amide in a reaction kettle. The mixture is stirred and heated to 100°C, followed by the dropwise addition of acetylmorpholine. The temperature is then increased to 110°C and maintained for 2 hours. After cooling to 80°C, the mixture is washed to neutrality, and dimethylbenzene is recovered. The final product, this compound, is obtained through centrifugal drying .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yield and purity, often achieving a content of 95% or more and a yield of 76.6% .

Chemical Reactions Analysis

Types of Reactions: Dimethomorph undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce different functional groups onto the aromatic rings .

Properties

IUPAC Name

(Z)-3-(4-chlorophenyl)-3-(3,4-dimethoxyphenyl)-1-morpholin-4-ylprop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClNO4/c1-25-19-8-5-16(13-20(19)26-2)18(15-3-6-17(22)7-4-15)14-21(24)23-9-11-27-12-10-23/h3-8,13-14H,9-12H2,1-2H3/b18-14-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNBTYORWCCMPQP-JXAWBTAJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=CC(=O)N2CCOCC2)C3=CC=C(C=C3)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C(=C\C(=O)N2CCOCC2)/C3=CC=C(C=C3)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101017883
Record name (Z)-Dimethomorph
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Molecular Weight

387.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colorless odorless solid; [Merck Index]
Record name Dimethomorph
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Solubility

In water (mg/L at 20 °C): 81.1 at pH 4; 49.2 at pH 7; 41.8 at pH 9, Solubility (g/L at 20 deg ): acetone 50; toluene 20; methanol 20; dichloromethane 500, Solubility in n-hexane 0.11; methanol 39; ethyl acetate 48.3; toluene 49.5; acetone 100; dichloromethane (all for E,Z, in g/L), Solubility of z-isomer (g/L, 20-23 °C): acetone, 16.3; cyclohexanone, 27; dichloromethane, 315; dimethylformamide, 165; n-hexane, 0.036; methanol, 7.5; toluene, 10.5' ethyl acetate 8.4. Solublity of e-isomer: In acetone, 84.1; dimethylformamide, 272; n-hexane, 0.076; toluene 39.0; dichloromethane 296; ethyl acetate 39.9; methanol 31.5
Record name DIMETHOMORPH
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Density

Bulk density: 1318 kg/cu m (20 °C)
Record name DIMETHOMORPH
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Vapor Pressure

0.00000001 [mmHg], Vapor pressure: (E)-isomer 9.7X10-4 mPa; (Z) isomer 1.0X10-3 mPa (both at 25 °C), 7.39X10-6 mm Hg at 25 °C
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Mechanism of Action

Systemic fungicide with good protectant, curative and antisporulant activity. Inhibits the formation of the oomycete fungal cell wall. Only the Z-isomer is intrinsically active, but, because of rapid interconversion of isomers in the light, it has no advantage over the E-isomer in practice.
Record name DIMETHOMORPH
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Color/Form

Colorless to grey crystalline powder

CAS No.

113210-98-3, 110488-70-5
Record name Dimethomorph Z
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Record name Dimethomorph [ISO]
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Record name Dimethomorph, (Z)-
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Record name dimethomorph (ISO); 4-(3-(4-chlorophenyl)-3-(3,4-dimethoxyphenyl)acryloyl)morpholine
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Record name 2-Propen-1-one, 3-(4-chlorophenyl)-3-(3,4-dimethoxyphenyl)-1-(4-morpholinyl)
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Melting Point

127-148 °C, MP: 125-149 °C
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Synthesis routes and methods I

Procedure details

4-Chloro-3',4'-dimethoxy benzophenone (6.29 g, 25 mmol), sodium tert.-amylate (5.50 g, 50 mmol), acetyl morpholine (23.90 g, 185 mmol), and anhydrous toluene (50 ml) were stirred under reflux for 8 hours. After cooling, the solution was washed twice with water, dried, and the toluene distilled off on a rotary evaporator. The viscous residue was stirred at 50° C. with diisopropyl ether (40 ml), whereupon the substance solidified. After it had cooled to room temperature, the crude product was crushed, filtered by suction, washed with diisopropyl ether (2×5 ml) and dried.
Quantity
6.29 g
Type
reactant
Reaction Step One
[Compound]
Name
sodium tert.-amylate
Quantity
5.5 g
Type
reactant
Reaction Step One
Quantity
23.9 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

6.92 g (25 mmol) 4-chloro-3',4'-dimethoxybenzophenone, 12.9 g (100 mmol) N-acetylmorpholine and 11.2 g (170 mmol) powdered potassium hydroxide (85%) were mixed well and allowed to stand at room temperature for 30 minutes, with occasional stirring. The viscous mass so obtained was then added to a vigorously stirred mixture of 100 ml water and 50 ml toluene. The toluene phase was dried and separated over a column containing 50 g silica gel using 150 ml each of 95:5, 90:10 and 80:20 toluene-acetone mixture as eluant. The fractions with an Rf value of 0.37 (Toluene/Acetone 7:3) were evaporated in a rotary evaporator, after which 0.8 g of the title compound were obtained by trituration with a little diisopropyl ether.
Quantity
6.92 g
Type
reactant
Reaction Step One
Quantity
12.9 g
Type
reactant
Reaction Step One
Quantity
11.2 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

4-Chloro-3', 4'-dimethoxybenzophenone (276.7 g; 1 mol), N-acetyl morpholine (387.6 g; 3 mol) and powdered sodium hydroxide (40.0 g; 1 mol) in n-octane (600 ml) were refluxed under stirring for 10 hours at a column internal temperature of 127° C. The refluxing condensate (3 l/h) was passed through a column packed with molecular sieves (4 A, 150 g). Subsequently, n-octane (450 ml) was distilled off and toluene (1 l) was added. The mixture was heated to 80° C. and extracted once with 500 ml water and twice with 250 ml water. The organic layer was separated, and dried by azeotropic distillation of a part of the solvent (125 ml) under reduced pressure. On cooling to room temperature, crystallisation already started. Under continuous stirring, 750 ml petroleum ether (bp. 58°-63° C.) was added over a period of 30 minutes. After standing overnight, the crystals were collected by vacuum filtration washed with toluene/petroleum ether (1:3; 400 ml) and dried. Yield: 268 g (69.1%). Mp.: 140°-152° C. The product was 98.1% pure and contained 0.9% of the original ketone. The mother liquor contained an additional 25.2 g of the title compound and 42.2 g of the original ketone. The water washings contained 207 g =1.6 mol N-acetyl morpholine.
Quantity
276.7 g
Type
reactant
Reaction Step One
Quantity
387.6 g
Type
reactant
Reaction Step One
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One
Quantity
1.6 mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the chemical structure of Dimethomorph?

A1: this compound is a cinnamamide fungicide existing as two isomers: (Z)-Dimethomorph and (E)-Dimethomorph. [] The (Z)-isomer exhibits significantly higher fungicidal activity. []

Q2: What is the molecular formula and weight of this compound?

A2: The molecular formula of this compound is C19H22ClNO4, and its molecular weight is 363.84 g/mol.

Q3: Are there spectroscopic data available for this compound?

A3: Yes, several studies utilized analytical techniques like High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) [], Gas Chromatography-Mass Spectrometry (GC-MS) [, , ], and spectrofluorimetry [] to characterize and quantify this compound.

Q4: How do different formulation strategies affect this compound's efficacy?

A4: Research indicates that the formulation significantly impacts this compound's efficacy. While emulsifiable concentrate (EC) formulations show some therapeutic activity against downy mildew on vines, wettable powder (WP) formulations are inactive without adjuvants. []

Q5: What is the impact of adjuvants on the performance of this compound?

A5: Adding specific adjuvants, like alcohol ethoxylates, to this compound formulations significantly enhances its therapeutic activity, particularly for WP formulations. [, ] The effectiveness depends on factors like the adjuvant's alkyl chain length and ethylene oxide content. []

Q6: What are the primary applications of this compound in agriculture?

A6: this compound effectively controls oomycete diseases in various crops, including potato late blight (Phytophthora infestans) [, , ], cucumber downy mildew [, ], and hop downy mildew (Pseudoperonospora humuli). [] It also demonstrates efficacy against Phytophthora root rot in boxwood (Phytophthora nicotianae and P. cinnamomi) [] and chile pepper (Phytophthora capsici). [, ]

Q7: What is the impact of application timing on the effectiveness of this compound?

A7: The timing of this compound application significantly influences its effectiveness. Studies suggest that it provides better control of hop downy mildew when applied preventatively or near the time of inoculation, with efficacy decreasing as the application is delayed post-infection. []

Q8: How is this compound typically extracted and analyzed in plant and soil samples?

A8: Various extraction and analytical methods have been developed for this compound. A common approach involves extraction with acetonitrile followed by cleanup using solid-phase extraction (SPE) and analysis using GC-MS [] or HPLC-MS/MS. [, ] QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction combined with HPLC-MS/MS is another method reported for analyzing this compound residues in lychee. []

Q9: What are the typical residue levels of this compound found in treated crops?

A9: this compound residue levels in treated crops vary depending on the crop, application rate, and pre-harvest interval. Studies reported residue levels in scallion below the MRL in Japan [], negligible residues in beer brewed with treated hops [], and varying residue levels in lychee, with higher concentrations in the peel compared to the pulp. []

Q10: What is the environmental fate of this compound?

A10: this compound degradation in the environment is primarily driven by photolysis, breaking down into less toxic compounds. [] Its persistence and potential for long-range transport depend on its reactivity with other atmospheric oxidants. []

Q11: What are the potential environmental concerns associated with this compound use?

A11: While considered a low-risk fungicide, concerns regarding this compound's impact on aquatic ecosystems exist. Research suggests it can negatively affect aquatic organisms like Lemna minor, and its removal by phytoremediation might be influenced by the presence of other pesticides like copper. []

Q12: What are the future research needs for this compound?

A12: Further research is needed to elucidate the precise molecular mechanism of action of this compound. [] Understanding the genetic basis of resistance development and identifying alternative target sites could lead to developing novel fungicides with improved efficacy and reduced resistance risks. Additionally, exploring alternative formulations or delivery systems could enhance its efficacy and reduce the required application rates, minimizing potential environmental impacts. [, ]

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